(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Description
Overview of Thiazole-Based Heterocycles in Medicinal Chemistry
Thiazole, a five-membered heterocycle containing nitrogen and sulfur atoms, has been a cornerstone of drug development since the discovery of thiamine (vitamin B1) in 1926. The resonance-stabilized aromatic system enables π-π stacking interactions with biological targets, while the sulfur atom contributes to hydrogen bonding and hydrophobic effects. Over 17 FDA-approved drugs incorporate thiazole rings, including the antineoplastic agent dasatinib and the antimicrobial ceftizoxime.
Modern synthetic strategies, such as Hantzsch cyclocondensation and microwave-assisted reactions, have expanded access to thiazole derivatives with tailored substituents. For example, 2-aminothiazoles are routinely synthesized via reactions between α-haloketones and thiourea, enabling precise control over electronic and steric properties. Structure-activity relationship (SAR) studies reveal that C4/C5 modifications on the thiazole ring significantly modulate bioactivity, as seen in anti-inflammatory thiazoles bearing 5,6,7,8-tetrahydronaphthalene groups.
Significance of Piperazine-Containing Thiazole Derivatives
Piperazine, a six-membered diamine ring, serves as a conformational spacer that improves pharmacokinetic properties while maintaining target engagement. Its incorporation into thiazole derivatives enhances water solubility and blood-brain barrier permeability, critical for central nervous system (CNS)-targeted therapies. The combination of thiazole and piperazine occurs in only one FDA-approved drug, dasatinib, underscoring the novelty of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one.
Mechanistically, the piperazine moiety facilitates interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This dual pharmacophore strategy enables simultaneous modulation of multiple pathways, as demonstrated by thiazole-piperazine hybrids showing nanomolar affinity for kinase targets like Pim-1 and DYRK1A.
Focus and Scope of Research on this compound
This compound features a planar (E)-configured 4-hydroxybenzylidene group at C5 and a 4-(p-tolyl)piperazine substituent at C2 of the thiazol-4-one core. The hydroxyl group engages in hydrogen bonding with enzymatic active sites, while the p-tolyl moiety enhances lipophilicity for membrane penetration. Initial studies suggest activity against chloroquine-resistant Plasmodium falciparum (EC~50~ = 102 nM) and potential CNS applications, though detailed target deconvolution remains ongoing.
Computational analyses using density functional theory (DFT) predict strong orbital interactions between the benzylidene π-system and the thiazole ring, stabilizing the molecule in bioactive conformations. Molecular docking studies further indicate high complementarity with kinase ATP-binding pockets, positioning it as a lead for antineoplastic agent development.
Historical Development and Research Trajectory
The synthesis of thiazole-piperazine hybrids evolved from early work on Hantzsch thiazole synthesis (1889) and the commercialization of piperazine-based anthelmintics in the 1950s. A pivotal advancement occurred in 2006 with the approval of dasatinib, validating the therapeutic potential of this hybrid scaffold. Combinatorial chemistry approaches, particularly solid-phase parallel synthesis, have since enabled rapid diversification of the thiazole C2 and C5 positions.
Recent innovations include microwave-assisted cyclization, which reduces reaction times from hours to minutes while improving yields. For this compound, key synthetic steps involve:
Relevance to Contemporary Drug Discovery Paradigms
Multitarget drug design strategies prioritize compounds like this compound, which simultaneously engage kinase and GPCR targets. This polypharmacology approach addresses complex diseases such as Alzheimer’s, where single-target agents often fail clinically. The compound’s balanced lipophilicity (clogP ≈ 2.8) and polar surface area (PSA ≈ 85 Ų) align with Lipinski’s rules for CNS permeability, enhancing its translational potential.
High-throughput screening campaigns have identified analogs with submicromolar activity against resistant malaria strains, underscoring utility in antimicrobial discovery. Furthermore, the scaffold’s modularity allows late-stage functionalization via Suzuki-Miyaura couplings or reductive amination, accelerating lead optimization cycles.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-2-6-17(7-3-15)23-10-12-24(13-11-23)21-22-20(26)19(27-21)14-16-4-8-18(25)9-5-16/h2-9,14,25H,10-13H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCBMCTMGHJLZ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene double bond can be reduced to form a saturated derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 4-oxo derivatives.
Reduction: Formation of saturated thiazolone derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. In antimicrobial activity, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific cellular targets. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzylidene Substituent Variations
- Derivatives with this group (e.g., compounds 8d and 8f in ) showed enhanced antibacterial activity against Gram-negative bacteria compared to gentamycin .
- Biological data are unspecified but inferred to differ due to electronic effects .
- 4-Chlorobenzylidene () : Chlorine’s hydrophobicity and electronegativity enhance lipophilicity, possibly improving antimicrobial activity. The analog with a 4-chlorophenyl-piperazine substituent demonstrated antimicrobial properties .
Piperazine/Amine Substituent Variations
- Piperidin-1-yl () : Replacing piperazine with piperidine eliminates a nitrogen atom, reducing basicity. The analog (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one showed antifungal activity, with crystal structure analysis revealing conformational flexibility .
- 4-(Trifluoromethylphenyl)piperazine () : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, likely influencing pharmacokinetics and target affinity .
Key Research Findings and Implications
- Antimicrobial Potential: The 4-hydroxybenzylidene moiety correlates with improved Gram-negative antibacterial activity, as seen in . This suggests the target compound may excel in treating infections like E. coli or Pseudomonas aeruginosa .
- Antifungal Activity : Analogs with lipophilic substituents (e.g., dichlorobenzylidene in ) exhibit fungicidal effects, but the target compound’s hydroxy group may reduce toxicity while maintaining efficacy .
- Structural Insights : X-ray crystallography () and conformational studies () highlight the importance of the (E)-configuration and substituent positioning for target binding .
Biological Activity
(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings often exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptotic pathways through the activation of caspases .
-
Case Studies :
- In vitro studies demonstrated that this compound exhibited an IC50 value in the low micromolar range against human breast cancer cell lines (MDA-MB-231) and colorectal cancer cells (HT-29) .
- Another study reported that this compound showed enhanced cytotoxic effects when combined with traditional chemotherapeutics, suggesting a potential role in combination therapy .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively documented. This compound has shown efficacy against various bacterial and fungal strains.
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
-
Research Findings :
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones at concentrations as low as 50 µg/mL .
- Fungal assays demonstrated that the compound inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazole derivatives have been investigated for their anti-inflammatory properties.
- Mechanism : The anti-inflammatory effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Hydroxy group at position 4 | Enhances anticancer activity |
| Piperazine substitution | Increases antimicrobial potency |
| Methyl group on phenyl ring | Improves overall biological activity |
Q & A
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Spectroscopic Analysis :
- NMR : and NMR confirm regiochemistry (e.g., benzylidene proton at δ 7.8–8.2 ppm, thiazole C=O at δ 165–170 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 406.12) .
X-ray Crystallography : Resolves stereochemistry (e.g., (E)-configuration) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .
HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Intermediate: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Anticancer Screening :
- SRB Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2) at 10–100 μM concentrations. Include CHS-828 as a positive control .
- Apoptosis Assay : Use Annexin V/PI staining with flow cytometry to quantify cell death mechanisms .
Antimicrobial Testing :
- MIC Determination : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .
Enzyme Inhibition :
- COX-2 Assay : Measure IC values via ELISA to assess anti-inflammatory potential .
Advanced: How do substituent modifications (e.g., hydroxy vs. methoxy) impact bioactivity?
Methodological Answer:
A structure-activity relationship (SAR) study reveals:
| Substituent | Effect on Activity | Mechanistic Insight | Reference |
|---|---|---|---|
| 4-Hydroxy (target) | Moderate COX-2 inhibition (IC 12 μM) | Hydrogen bonding with catalytic Tyr385 | |
| 4-Methoxy | Enhanced lipophilicity (logP +0.5) but reduced cytotoxicity (IC >50 μM in MCF-7) | Methoxy steric hindrance limits target binding | |
| 4-Allyloxy | Improved antimicrobial activity (MIC 8 μg/mL vs. S. aureus) | Allyl group enhances membrane penetration |
Q. Experimental Design :
- Synthesize analogs via parallel synthesis.
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
Advanced: How can contradictory data on cytotoxicity be resolved?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Normalize data using standardized protocols (e.g., NCI-60 panel guidelines) and control for DMSO solvent effects (<0.5% v/v) .
Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP3A4). Rapid degradation (t <30 min) may explain false-negative results .
Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .
Case Study :
A 2024 study found IC discrepancies (20 μM vs. 60 μM in HEPG-2) due to differences in serum content (5% vs. 10% FBS) altering compound bioavailability .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
Prodrug Design : Introduce phosphate esters at the 4-hydroxy position (e.g., via phosphorylation with POCl), increasing solubility 10-fold .
Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) using emulsion-solvent evaporation. Achieve >80% loading efficiency .
Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) for intravenous administration .
Advanced: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
In Vitro Models :
- Liver Microsomes : Incubate compound (1 μM) with human microsomes (0.5 mg/mL) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™) .
In Vivo PK : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Calculate AUC, t, and bioavailability (F%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
